molecular formula C20H36O5 B159259 13,14-Dihydro-15-keto prostaglandin F1alpha

13,14-Dihydro-15-keto prostaglandin F1alpha

Katalognummer: B159259
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: FVPKMMQYALWZHV-AKHDSKFASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13,14-Dihydro-15-keto prostaglandin F1α (dhk-PGF1α) is a metabolite of prostaglandin F1α (PGF1α), formed via enzymatic oxidation of the 15-hydroxy group and hydrogenation of the 13,14-double bond . Structurally, it retains the 20-carbon backbone of prostaglandins but lacks the double bond at positions 13–14 and features a keto group at position 15 (molecular formula: C20H38O5) . This modification reduces its receptor-binding affinity but enhances stability, making it a reliable biomarker for monitoring prostaglandin metabolism in clinical and research settings .

Dhk-PGF1α is implicated in diverse physiological processes, including inflammation, vascular regulation, and reproductive biology. For instance, elevated levels are observed in maternal and fetal plasma during pregnancy complications like preeclampsia . Its stability in biofluids allows for direct measurement via radioimmunoassays without prior extraction .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 13,14-Dihydro-15-keto-Prostaglandin F beinhaltet typischerweise die Hydrierung der 13,14-Doppelbindung in 15-Keto-Prostaglandin F. Dieser Prozess wird durch Prostaglandin-Δ13-Reduktase katalysiert . Die Reaktionsbedingungen erfordern oft eine kontrollierte Umgebung, um die selektive Reduktion der Doppelbindung zu gewährleisten, ohne andere funktionelle Gruppen zu beeinflussen.

Industrielle Produktionsmethoden

Die industrielle Produktion von 13,14-Dihydro-15-keto-Prostaglandin F beinhaltet eine großtechnische Synthese unter Verwendung ähnlicher Hydriertechniken. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft Festphasenextraktions- und Reinigungsschritte, um das gewünschte Produkt zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

13,14-Dihydro-15-keto-Prostaglandin F durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

    Reduktion: Eine weitere Reduktion kann die in dem Molekül vorhandenen funktionellen Gruppen verändern.

    Substitution: Die Hydroxylgruppen können Substitutionsreaktionen eingehen, um Derivate zu bilden.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Katalytische Hydrierung unter Verwendung von Palladium- oder Platinkatalysatoren.

    Substitution: Reagenzien wie Acylchloride oder Alkylhalogenide werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Metaboliten sowie substituierte Derivate, die für weitere Forschungsarbeiten und Anwendungen verwendet werden können .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Prostaglandins

Prostaglandin F2α (PGF2α) and Its Metabolites

  • Structural Differences : Unlike dhk-PGF1α, PGF2α retains a 5,6-double bond and hydroxyl groups at positions 9, 11, and 13. Its major metabolite, 13,14-dihydro-15-keto PGF2α (dhk-PGF2α), shares the same 13,14-dihydro and 15-keto modifications but differs in the parent compound’s double-bond configuration .
  • Functional Contrast: Dhk-PGF2α is a potent indicator of cyclooxygenase (COX)-mediated inflammation, with elevated levels in neurodegenerative diseases like Alzheimer’s . Dhk-PGF1α shows minimal cross-reactivity (<0.1%) with PGF2α in immunoassays, ensuring specificity in clinical diagnostics .

Table 1: Cross-Reactivity of Dhk-PGF1α with Related Prostaglandins in Immunoassays

Compound Cross-Reactivity (%) Reference
PGE1, PGE2, PGF1α <0.1
6-keto-PGF1α (prostacyclin metabolite) <0.1
Thromboxane B2 <0.1

6-keto Prostaglandin F1α (6-keto-PGF1α)

  • Structural Relationship : 6-keto-PGF1α is a stable metabolite of prostacyclin (PGI2), featuring a keto group at position 6 instead of 14.
  • Functional Differences :
    • Prostacyclin metabolites like 6-keto-PGF1α are vasodilatory and antiplatelet, contrasting with dhk-PGF1α’s role in uterine contraction and vascular tone modulation .
    • In preeclampsia, maternal plasma 6-keto-PGF1α levels decrease, while dhk-PGF1α concentrations rise, reflecting divergent pathways in vascular dysfunction .

13,14-Dihydro-15-keto Prostaglandin D2 (dhk-PGD2)

  • Biomarker Utility: Dhk-PGD2 is elevated in nonalcoholic steatohepatitis (NASH) and serves as part of a diagnostic lipidomic panel (AUROC = 1.0) .
  • Contrast with Dhk-PGF1α :
    • Dhk-PGD2 is linked to hepatic lipid metabolism, whereas dhk-PGF1α is associated with reproductive and cardiovascular health .
    • Structural differences in the cyclopentane ring (e.g., hydroxylation patterns) dictate receptor specificity and metabolic fate .

Table 2: Receptor Affinity Profiles

Compound FP Receptor Affinity (IC50, nM) EP/TP Receptor Activity Reference
Dhk-PGF1α analogues 5–50 None
AL-8810 (PGF2α analogue) 10–100 None
Natural Dhk-PGF1α >1000 None

15-keto Prostaglandin E1 (15-keto-PGE1)

  • Structural Similarity : Both dhk-PGF1α and 15-keto-PGE1 share the 15-keto modification but differ in hydroxylation and ring structure.
  • Cross-reactivity in immunoassays is minimal (<1.15%), enabling distinct quantification in complex biological samples .

Biologische Aktivität

13,14-Dihydro-15-keto prostaglandin F1alpha (13,14-DH-K-PGF1α) is a significant metabolite of prostaglandin F1alpha (PGF1α), which plays crucial roles in various physiological processes. This compound is characterized by structural modifications that enhance its stability and alter its biological activity compared to its parent compound. Understanding the biological activity of 13,14-DH-K-PGF1α is essential for elucidating its role in health and disease, particularly in cardiovascular and reproductive physiology.

Structural Characteristics

The structural modifications of 13,14-DH-K-PGF1α include:

  • Reduction of double bond between carbons 13 and 14.
  • Oxidation of the hydroxyl group at carbon 15 to a keto group.

These changes significantly affect the compound's interaction with biological systems and its metabolic pathways.

Biological Activities

13,14-DH-K-PGF1α exhibits several biological activities, primarily related to its role as a metabolite of PGF1α. Key activities include:

  • Vasodilation : It acts as a vasodilator, contributing to the regulation of blood flow and pressure.
  • Inhibition of platelet aggregation : This property is crucial in preventing thrombosis and maintaining vascular health.
  • Role in reproductive physiology : It influences uterine contractions and is involved in the menstrual cycle and pregnancy maintenance.

Metabolic Pathways

The metabolism of 13,14-DH-K-PGF1α involves several enzymatic processes:

  • It is synthesized from PGF1α through enzymatic reduction and oxidation.
  • The compound can be further metabolized to other biologically active prostaglandins, including prostacyclin (PGI2), which has potent vasodilatory effects.

Research Findings

Recent studies have highlighted the significance of 13,14-DH-K-PGF1α in various biological contexts:

Case Study: Preeclampsia

A study measured levels of 6-keto prostaglandin F1 alpha and 13,14-DH-K-PGF1α in plasma from preeclamptic patients compared to normotensive women. The findings indicated that while levels of 6-keto prostaglandin F1 alpha were significantly lower in preeclamptic patients, levels of 13,14-DH-K-PGF1α did not show significant differences. This suggests a potential role for prostacyclin in the pathophysiology of preeclampsia, highlighting the importance of understanding these metabolites in clinical settings .

Table: Comparison of Prostaglandins and Their Biological Activities

Compound NameStructural ModificationsUnique FeaturesBiological Activities
Prostaglandin F1alphaNo modificationsParent compound with direct physiological effectsStimulates uterine contractions
This compoundDouble bond reduction; keto group formationStable metabolite with altered activityVasodilation; inhibition of platelet aggregation
Prostaglandin E2Different side chainKnown for strong inflammatory responsesPotent pro-inflammatory mediator
Prostaglandin D2Varying cyclopentane ring structurePlays a role in sleep regulationModulates sleep-wake cycles

The mechanisms through which 13,14-DH-K-PGF1α exerts its effects are multifaceted:

  • Receptor Interaction : It interacts with specific prostaglandin receptors (e.g., EP receptors) to mediate physiological responses.
  • Signal Transduction Pathways : Activation of these receptors triggers intracellular signaling cascades that lead to various biological outcomes.

Q & A

Basic Research Questions

Q. What is the role of 13,14-dihydro-15-keto prostaglandin F1α (dhk-PGF1α) as a biomarker in prostaglandin metabolism studies?

dhk-PGF1α is a primary metabolite of PGF1α and PGF2α, formed via enzymatic reduction by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and subsequent oxidation. Its measurement in biological samples (e.g., plasma, tissue homogenates) serves as an indirect marker of PGF1α production in vivo. Researchers should validate its stability under experimental conditions, as rapid enzymatic degradation of parent prostaglandins can affect quantification. Use LC-MS/MS with deuterated internal standards (e.g., 13,14-dihydro-15-keto PGE2-d9 ) to ensure specificity and minimize cross-reactivity with structurally similar metabolites .

Q. How can researchers detect and quantify dhk-PGF1α in complex biological matrices?

Recommended methodologies include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Optimize separation using reverse-phase columns (C18) and multiple reaction monitoring (MRM) for high sensitivity. Include sample pre-treatment steps (solid-phase extraction, protein precipitation) to reduce matrix interference .
  • Competitive ELISA: Validate antibody specificity due to potential cross-reactivity with other prostaglandin metabolites (e.g., 15-keto PGF2α, 6-keto PGF1α) .
  • Gas Chromatography (GC-MS): Derivatize samples (e.g., methyl oxime, silylation) to enhance volatility and detection limits .

Q. What is the current understanding of dhk-PGF1α’s biological activity?

While dhk-PGF1α is considered a terminal metabolite with reduced receptor-binding affinity compared to PGF1α, its direct biological activity remains understudied. Preliminary evidence suggests that analogous metabolites in the E-series (e.g., 13,14-dihydro-15-keto PGE1) retain partial activity, indicating a need for functional assays (e.g., cAMP modulation, calcium flux) using recombinant prostaglandin receptors (FP, EP) .

Advanced Research Questions

Q. How can experimental designs address discrepancies in dhk-PGF1α formation across different physiological models?

Contradictory findings (e.g., lack of dhk-PGF1α detection after prostaglandin inhalation ) may arise from tissue-specific metabolic pathways or assay limitations. To resolve this:

  • Temporal Sampling: Collect time-course samples to capture metabolite kinetics.
  • Enzyme Inhibition: Co-administer 15-PGDH inhibitors (e.g., diclofenac) to confirm metabolite origin .
  • Cross-Model Validation: Compare data from in vitro (cell lines), ex vivo (isolated organs), and in vivo (rodent) systems to identify confounding factors .

Q. What advanced analytical strategies improve specificity in dhk-PGF1α quantification?

  • High-Resolution Mass Spectrometry (HRMS): Use Orbitrap or Q-TOF platforms to resolve isotopic interferences and confirm molecular formulae (e.g., m/z 354.5 for C₂₀H₃₄O₅) .
  • Stable Isotope Dilution: Synthesize or source deuterated/carbon-13 analogs (e.g., dhk-PGF1α-d4) as internal standards to correct for matrix effects .
  • Metabolomic Profiling: Integrate untargeted metabolomics to identify co-eluting metabolites that may interfere with quantification .

Q. How does dhk-PGF1α’s metabolic stability influence its utility as a biomarker in chronic inflammation models?

Longitudinal studies require stability assessments under varying pH, temperature, and enzymatic conditions. Key considerations:

  • Sample Preservation: Add cyclooxygenase inhibitors (e.g., indomethacin) during collection to prevent post-sampling prostaglandin synthesis .
  • Storage Conditions: Store samples at -80°C in inert solvents (e.g., methyl acetate) to prevent degradation .
  • Enzyme Activity Profiling: Quantify 15-PGDH and reductase levels in target tissues to correlate dhk-PGF1α levels with enzymatic activity .

Q. What are the challenges in distinguishing dhk-PGF1α from structurally similar prostaglandin metabolites in receptor-binding assays?

Cross-reactivity is common due to shared cyclopentane rings and hydroxyl groups. Mitigation strategies include:

  • Competitive Binding Assays: Use selective receptor antagonists (e.g., AL-8810 for FP receptor) to block parent prostaglandins and isolate metabolite-specific signals .
  • Chiral Chromatography: Leverage stereoisomer separation (e.g., 9α,11α configurations) to resolve overlapping peaks .
  • CRISPR/Cas9-Modified Cell Lines: Knock out specific receptors (e.g., FP) to confirm metabolite-receptor interactions .

Q. Methodological Notes

  • Synthesis & Characterization: dhk-PGF1α synthesized via enzymatic or chemical reduction must be validated using NMR (1H, 13C) and high-resolution MS. Purity ≥98% is critical for biological studies .
  • Ethical Compliance: Adhere to institutional guidelines for prostaglandin handling, as metabolites may retain bioactive properties in waste streams.

Eigenschaften

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-19,22-23H,2-14H2,1H3,(H,24,25)/t16-,17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPKMMQYALWZHV-AKHDSKFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

13,14-Dihydro-15-keto prostaglandin F1alpha
13,14-Dihydro-15-keto prostaglandin F1alpha
13,14-Dihydro-15-keto prostaglandin F1alpha
13,14-Dihydro-15-keto prostaglandin F1alpha
13,14-Dihydro-15-keto prostaglandin F1alpha
13,14-Dihydro-15-keto prostaglandin F1alpha

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.